Soclac

Description

Properties

IUPAC Name |

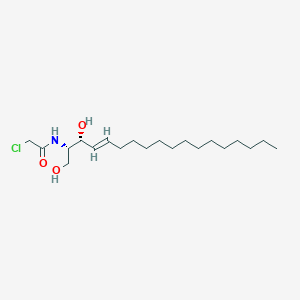

2-chloro-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSORRWCVNSNMX-CXISOLTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to SACLAC and its Role in Sphingolipid Metabolism

Introduction

Recent advancements in the understanding of sphingolipid metabolism have identified it as a critical pathway in cell fate decisions, with aberrations linked to numerous pathologies, including cancer. Sphingolipids are a class of bioactive lipids that regulate diverse cellular processes such as proliferation, apoptosis, and stress responses. A key enzymatic hub in this pathway is acid ceramidase (AC), which catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. The balance between the pro-apoptotic ceramide and the pro-survival S1P is crucial for cellular homeostasis.

In the context of drug development, particularly in oncology, targeting enzymes that regulate this balance is a promising therapeutic strategy. This guide focuses on SACLAC, a novel, irreversible inhibitor of acid ceramidase. It is highly probable that the query "Soclac" refers to SACLAC or its close analogue this compound, given their recent emergence in scientific literature and their direct involvement in sphingolipid metabolism. SACLAC, a ceramide analogue, has demonstrated significant potential in preclinical studies, particularly in the context of acute myeloid leukemia (AML). This document provides a comprehensive overview of SACLAC, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Chemical Structure and Properties

SACLAC (2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide) is a synthetic α-chloroacetamide analogue of ceramide.[1] Its structure allows it to act as an irreversible inhibitor of acid ceramidase.[2] A closely related compound, this compound (N-chloroacetyl Sphingosine), is also an irreversible inhibitor of acid ceramidase.[3]

| Compound | Formal Name | CAS Number | Molecular Formula | Formula Weight |

| SACLAC | 2-chloro-N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-acetamide | 2248703-42-4 | C₂₀H₄₀ClNO₃ | 378.0 g/mol |

| This compound | 2-chloro-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide | 126586-82-1 | C₂₀H₃₈ClNO₃ | 376.0 g/mol |

Data sourced from PubChem and Cayman Chemical.[2][3]

Mechanism of Action

SACLAC exerts its biological effects primarily through the irreversible inhibition of acid ceramidase (AC). This inhibition leads to a significant shift in the cellular sphingolipid balance, favoring a pro-apoptotic state. The key mechanistic steps are:

-

Inhibition of Acid Ceramidase: SACLAC covalently binds to and inactivates AC, preventing the breakdown of ceramide.

-

Alteration of Sphingolipid Levels: This enzymatic blockade results in the intracellular accumulation of various ceramide species and a concomitant decrease in the levels of sphingosine-1-phosphate (S1P). In human AML cell lines, treatment with 2.5 µM SACLAC for 24 hours led to a 2.5-fold increase in total ceramide levels and a significant decrease in S1P.

-

Induction of Apoptosis via MCL-1 Splicing Modulation: The accumulation of ceramide triggers a downstream signaling cascade that leads to apoptosis. A key event in this cascade is the modulation of the alternative splicing of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the BCL-2 family. SACLAC treatment reduces the protein expression of the splicing factor SF3B1. This disruption of the spliceosome machinery leads to the preferential splicing of MCL-1 pre-mRNA into its pro-apoptotic short isoform (MCL-1S) over its anti-apoptotic long isoform (MCL-1L). The resulting increase in the MCL-1S/MCL-1L ratio is a critical contributor to SACLAC-induced apoptosis.

Signaling Pathway Diagram

Caption: Mechanism of SACLAC-induced apoptosis.

Quantitative Data

The efficacy of SACLAC and this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of SACLAC and this compound

| Compound | Parameter | Cell Line/System | Value | Reference(s) |

| SACLAC | EC₅₀ | 30 human AML cell lines | ~3 µmol/L | |

| Kᵢ | Acid Ceramidase | 97.1 nM | ||

| AC Inhibition | HL-60/VCR | 98% at 2.5 µM | ||

| AC Inhibition | THP-1 | 71% at 2.5 µM | ||

| AC Inhibition | OCI-AML2 | 100% at 2.5 µM | ||

| This compound | Kᵢ | Acid Ceramidase | 40.2 nM |

Table 2: In Vivo Efficacy of SACLAC in AML Xenograft Models

| Xenograft Model | Treatment Dose | Outcome | Reference(s) |

| MV4-11 AML | 5 mg/kg | Reduction in leukemic burden | |

| U937 AML | 5 mg/kg | Reduction in leukemic burden | |

| Human AML | Not specified | 37% to 75% reduction in leukemic burden |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SACLAC.

1. Acid Ceramidase (AC) Activity Assay (Fluorogenic Method)

This protocol is adapted from methods used to assess the inhibitory effect of SACLAC on AC activity.

-

Principle: A fluorogenic ceramide analogue (e.g., Rbm14-12) is used as a substrate. AC hydrolyzes the substrate, and subsequent chemical reactions release a fluorescent product (umbelliferone), which can be quantified.

-

Materials:

-

Cell lysates from AML cells

-

SACLAC

-

Fluorogenic substrate (e.g., Rbm14-12)

-

Assay buffer: 25 mM sodium acetate, pH 4.5

-

96-well plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare cell lysates from control and SACLAC-treated AML cells.

-

Quantify protein concentration in the lysates to ensure equal loading.

-

In a 96-well plate, add a fixed amount of protein (e.g., 10-25 µg) from each sample to the assay buffer.

-

Add the fluorogenic substrate to a final concentration of 20 µM.

-

Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

-

Stop the reaction according to the substrate manufacturer's instructions (often involving a change in pH).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

-

Calculate AC activity as the rate of fluorescent product formation and express it as a percentage of the control.

-

2. Analysis of Sphingolipid Levels by Mass Spectrometry

This protocol is a generalized workflow based on the methodologies cited for measuring changes in ceramide and S1P levels.

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify individual sphingolipid species from cell extracts.

-

Materials:

-

AML cells treated with SACLAC or vehicle

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for sphingolipids

-

LC-MS system

-

-

Procedure:

-

Harvest AML cells after treatment with SACLAC.

-

Perform lipid extraction from the cell pellets using a standard method (e.g., Bligh-Dyer).

-

Add internal standards to the samples for normalization.

-

Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

-

Inject the samples into the LC-MS system.

-

Separate the sphingolipids using a suitable chromatography column and gradient.

-

Detect and quantify the different sphingolipid species based on their mass-to-charge ratio and retention time.

-

Normalize the results to the internal standards and total protein or cell number.

-

3. Western Blot Analysis for Protein Expression

This protocol is for assessing the levels of SF3B1 and MCL-1 isoforms.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials:

-

AML cells treated with SACLAC or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against SF3B1, MCL-1, and a loading control (e.g., β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

4. AML Xenograft Mouse Model for In Vivo Efficacy Studies

This protocol provides a general framework for establishing and utilizing AML patient-derived xenograft (PDX) models to test the in vivo efficacy of SACLAC.

-

Principle: Human AML cells are implanted into immunodeficient mice. Once the leukemia is established, the mice are treated with SACLAC, and the effect on leukemic burden is monitored.

-

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

Human AML cell lines (e.g., MV4-11, U937) or primary patient samples

-

SACLAC formulated for in vivo administration

-

Equipment for cell injection (e.g., intravenous, intrafemoral)

-

Flow cytometer for monitoring human CD45+ cells

-

-

Procedure:

-

Inject a defined number of human AML cells into the immunodeficient mice.

-

Monitor the engraftment of AML cells by periodically analyzing peripheral blood for the presence of human leukemic cells (e.g., human CD45+ cells) by flow cytometry.

-

Once the leukemic burden reaches a predetermined level, randomize the mice into treatment and control groups.

-

Administer SACLAC (e.g., 5 mg/kg) or vehicle to the respective groups according to a defined schedule.

-

Monitor the health of the mice and continue to assess the leukemic burden in the peripheral blood.

-

At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen) to determine the final leukemic burden.

-

Experimental Workflow Diagram

Caption: General workflow for SACLAC evaluation.

References

SACLAC: A Potent Irreversible Inhibitor of Acid Ceramidase for Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acid ceramidase (AC), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and fatty acid, has emerged as a critical regulator of the sphingolipid rheostat and a key player in various pathological processes, including cancer progression and chemoresistance. The strategic inhibition of AC presents a promising therapeutic avenue to modulate the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This technical guide provides a comprehensive overview of SACLAC, a potent and irreversible inhibitor of acid ceramidase. We delve into its mechanism of action, present its inhibitory activity through structured quantitative data, detail the experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting acid ceramidase.

Introduction to Acid Ceramidase and the Sphingolipid Rheostat

Acid ceramidase (N-acylsphingosine amidohydrolase, ASAH1) is a pivotal enzyme in sphingolipid metabolism.[1] It catalyzes the breakdown of ceramide, a bioactive lipid known to induce apoptosis, into sphingosine.[1] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and migration.[1] The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.

In numerous cancer types, the overexpression of acid ceramidase disrupts this balance, favoring the accumulation of pro-survival S1P and contributing to tumor growth, metastasis, and resistance to therapy.[2] Consequently, the development of potent and specific inhibitors of acid ceramidase has become a significant focus in oncology research.

SACLAC: A Covalent Irreversible Inhibitor

SACLAC is a ceramide analogue that has been identified as a potent and irreversible inhibitor of acid ceramidase.[3] Its chemical structure features an α-chloroacetamide group, which acts as a reactive handle to form a covalent bond with a key cysteine residue within the active site of the enzyme, leading to its irreversible inactivation.

Mechanism of Irreversible Inhibition

The irreversible inhibition of acid ceramidase by SACLAC offers several advantages for both research and therapeutic applications. Covalent binding can lead to a prolonged duration of action that is not solely dependent on the pharmacokinetic properties of the inhibitor. This sustained inhibition can effectively shift the sphingolipid rheostat towards a pro-apoptotic state by causing the accumulation of ceramide and the depletion of sphingosine and S1P.

Quantitative Inhibitory Activity of Acid Ceramidase Inhibitors

The potency of SACLAC and other notable acid ceramidase inhibitors has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data for these compounds.

| Inhibitor | Type | Ki (nM) | IC50 (µM) | Cell Line | Reference |

| SACLAC | Irreversible | 97.1 | ~3 (EC50) | Acute Myeloid Leukemia (AML) cell lines | |

| LCL521 | Lysosomotropic | - | 1 (effective dose) | MCF7 | |

| B-13 | Reversible | - | ~10 | In vitro | |

| Carmofur | Covalent | - | - | - |

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The characterization of SACLAC and other acid ceramidase inhibitors involves a series of well-defined experimental protocols to determine their inhibitory potency, mechanism of action, and cellular effects.

In Vitro Acid Ceramidase Activity Assay

This assay directly measures the enzymatic activity of purified or recombinant acid ceramidase in the presence of an inhibitor.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a compound against acid ceramidase.

Materials:

-

Recombinant human acid ceramidase

-

Fluorogenic substrate (e.g., a coumarinic 1-deoxydihydroceramide)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test inhibitor (e.g., SACLAC)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a microplate, add the assay buffer, recombinant acid ceramidase, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by the enzyme.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cellular Acid Ceramidase Activity Assay

This assay measures the activity of acid ceramidase within intact cells, providing insights into the compound's cell permeability and effectiveness in a physiological context.

Objective: To assess the ability of an inhibitor to block acid ceramidase activity in living cells.

Materials:

-

Cancer cell line with known acid ceramidase expression (e.g., AML cell lines)

-

Cell culture medium and reagents

-

Test inhibitor (e.g., SACLAC)

-

Cell lysis buffer

-

Fluorogenic substrate for acid ceramidase

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates.

-

Measure the protein concentration of each lysate.

-

Perform the in vitro acid ceramidase activity assay as described in section 4.1, using the cell lysates as the enzyme source.

-

Normalize the enzyme activity to the protein concentration to account for differences in cell number.

-

Calculate the percentage of inhibition of cellular acid ceramidase activity.

Sphingolipid Profiling by Mass Spectrometry

This method quantifies the levels of key sphingolipids (ceramide, sphingosine, and S1P) in cells following inhibitor treatment, confirming the downstream effects of acid ceramidase inhibition.

Objective: To measure the changes in the cellular sphingolipid rheostat upon inhibitor treatment.

Materials:

-

Cells treated with the inhibitor as described in section 4.2.

-

Lipid extraction solvents (e.g., methanol, chloroform)

-

Internal standards for each class of sphingolipid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Following inhibitor treatment, harvest the cells.

-

Perform a lipid extraction to isolate the sphingolipids from other cellular components.

-

Analyze the lipid extracts by LC-MS/MS. The different sphingolipid species are separated by liquid chromatography and then detected and quantified by mass spectrometry.

-

Normalize the lipid levels to the total protein or lipid phosphate content.

-

Compare the sphingolipid profiles of inhibitor-treated cells to vehicle-treated controls to determine the fold-change in ceramide, sphingosine, and S1P levels.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing an acid ceramidase inhibitor.

Caption: Acid Ceramidase Signaling Pathway.

Caption: Experimental Workflow for Inhibitor Characterization.

Conclusion

SACLAC represents a valuable chemical tool and a promising therapeutic lead for targeting acid ceramidase. Its irreversible mechanism of action provides sustained inhibition, leading to a significant alteration of the cellular sphingolipid balance in favor of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of SACLAC and the development of novel acid ceramidase inhibitors. Further research, including preclinical in vivo studies and eventually clinical trials, will be crucial to fully elucidate the therapeutic potential of this class of compounds in cancer and other diseases characterized by dysregulated sphingolipid metabolism. As of now, no specific clinical trial information for SACLAC is publicly available.

References

- 1. Ceramide Analogue SACLAC Modulates Sphingolipid Levels and MCL-1 Splicing to Induce Apoptosis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide analog SACLAC modulates sphingolipid levels and Mcl-1 splicing to induce apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

N-Chloroacetyl Sphingosine (Soclac): A Technical Guide to its Discovery, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-chloroacetyl Sphingosine, commonly known as Soclac, has emerged as a potent and irreversible inhibitor of acid ceramidase (AC), a critical enzyme in sphingolipid metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound. It is designed to serve as a valuable resource for researchers in the fields of sphingolipid biology, cancer research, and drug development. This document details the synthetic methodology for this compound, presents its inhibitory activity in a structured format, and outlines experimental protocols for its use in assessing acid ceramidase function. Furthermore, this guide includes detailed diagrams of the sphingolipid signaling pathway, illustrating the mechanism of action of this compound, and a typical experimental workflow, to facilitate a deeper understanding of its application in research.

Discovery and Mechanism of Action

N-chloroacetyl Sphingosine (this compound) was developed as a specific, irreversible inhibitor of acid ceramidase (AC).[1][2] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a crucial regulatory point in the sphingolipid signaling pathway, which governs a multitude of cellular processes including proliferation, apoptosis, and inflammation.

The inhibitory action of this compound is attributed to the chloroacetyl group, which acts as a reactive electrophile. This group forms a covalent bond with a nucleophilic residue, Cys143, within the active site of acid ceramidase, leading to its irreversible inactivation. By inhibiting AC, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), which is a pro-survival signaling molecule. This targeted disruption of the ceramide-S1P rheostat makes this compound a valuable tool for studying the roles of these bioactive lipids in various physiological and pathological processes, particularly in cancer biology where acid ceramidase is often overexpressed.

Synthesis of N-chloroacetyl Sphingosine (this compound)

General Synthetic Scheme:

Disclaimer: The following protocol is a generalized procedure and may require optimization. Appropriate safety precautions should be taken when handling all chemical reagents.

Materials:

-

Sphingosine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolution: Dissolve sphingosine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-chloroacetyl sphingosine (this compound).

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data on Inhibitory Activity

This compound is a highly potent inhibitor of acid ceramidase. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| Ki | 40.2 nM | Recombinant Human Acid Ceramidase | Irreversible inhibition kinetics | [3] |

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay

This protocol describes a fluorogenic assay to determine the activity of acid ceramidase in cell lysates and the inhibitory effect of this compound.

Materials:

-

Cell lysates containing acid ceramidase

-

Fluorogenic acid ceramidase substrate (e.g., RBM14-C12)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)

-

96-well black microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the fluorogenic substrate and this compound at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer.

-

Inhibitor Pre-incubation: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells.

-

Enzyme Addition: Add the cell lysate to each well.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader at regular intervals for a set period.

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase over time. Determine the percentage of inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.

Cellular Acid Ceramidase Activity Assay

This protocol outlines a method to assess the activity of acid ceramidase in intact cells using this compound.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound

-

Fluorogenic, cell-permeable acid ceramidase substrate

-

96-well cell culture plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle control by adding it to the cell culture medium. Incubate for a specific period (e.g., 1 hour) at 37°C.[1]

-

Substrate Loading: Remove the medium containing the inhibitor and add fresh medium containing a cell-permeable fluorogenic substrate for acid ceramidase.

-

Incubation: Incubate the cells with the substrate for a defined time to allow for its hydrolysis by intracellular acid ceramidase.

-

Detection:

-

Fluorescence Microscopy: Wash the cells with phosphate-buffered saline (PBS) and visualize the fluorescent product using a fluorescence microscope.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity per cell or per well. Determine the inhibitory effect of this compound by comparing the fluorescence in treated cells to that in control cells.

Visualizations

Sphingolipid Signaling Pathway and the Action of this compound

The following diagram illustrates the central role of acid ceramidase in the sphingolipid signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for an In Vitro Acid Ceramidase Inhibition Assay

The diagram below outlines the key steps in a typical in vitro experiment to determine the inhibitory effect of this compound on acid ceramidase activity.

References

- 1. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of Acid Ceramidase Using Soclac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a pivotal role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic reaction is a critical control point in the ceramide/sphingosine-1-phosphate (S1P) rheostat, which governs cell fate decisions such as apoptosis, proliferation, and migration. Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer, inflammatory diseases, and lysosomal storage disorders like Farber disease. Consequently, ASAH1 has emerged as a promising therapeutic target. Soclac, a potent and specific irreversible inhibitor of acid ceramidase, serves as an invaluable tool for elucidating the multifaceted functions of this enzyme in health and disease. This technical guide provides a comprehensive overview of the methodologies and applications of this compound in the investigation of acid ceramidase.

Mechanism of Action of this compound

This compound is a ceramide analogue that acts as a specific and irreversible inhibitor of acid ceramidase. Its mechanism of action involves the covalent modification of the active site of the enzyme, thereby preventing substrate binding and catalysis. The inhibition of acid ceramidase by this compound leads to an accumulation of its substrate, ceramide, and a subsequent decrease in the levels of its product, sphingosine. As sphingosine is the precursor for the pro-survival signaling molecule sphingosine-1-phosphate (S1P), this compound treatment ultimately shifts the sphingolipid balance towards a pro-apoptotic state.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound and its functional analogue, SACLAC, in studying acid ceramidase.

| Inhibitor | Parameter | Value | Assay Condition | Reference |

| BODIPY-Soclac analog | Kᵢ | 98.8 ± 9.2 nM | In vitro kinetic analysis | [1] |

| kᵢₙₐ꜀ₜ/Kᵢ | 393.7 ± 39.4 M⁻¹s⁻¹ | In vitro kinetic analysis | [1] | |

| SACLAC | EC₅₀ | ~3 µM | Viability of 30 human AML cell lines | [2] |

Table 1: Potency of this compound and its Analogs against Acid Ceramidase.

| Cell Line | Treatment | Parameter | Fold Change/Percent Change | Reference |

| HL-60/VCR | 2.5 µM SACLAC (24h) | Total Ceramide | 2.5-fold increase | [2] |

| Sphingosine-1-Phosphate (S1P) | 87% decrease | [2] | ||

| THP-1 | 2.5 µM SACLAC (24h) | Acid Ceramidase Activity | 71% reduction | |

| Sphingosine-1-Phosphate (S1P) | Below limit of detection | |||

| OCI-AML2 | 2.5 µM SACLAC (24h) | Acid Ceramidase Activity | 100% reduction | |

| Sphingosine-1-Phosphate (S1P) | Below limit of detection |

Table 2: Effect of SACLAC on Sphingolipid Levels and Acid Ceramidase Activity in Acute Myeloid Leukemia (AML) Cell Lines.

Experimental Protocols

Protocol 1: Fluorogenic Acid Ceramidase Activity Assay in Cell Lysates

This protocol describes a method to measure acid ceramidase activity in cell lysates using a fluorogenic substrate and to assess the inhibitory effect of this compound.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 0.25 M sucrose)

-

Protein quantification assay (e.g., BCA assay)

-

96-well plates

-

Reaction buffer: 25 mM sodium acetate, pH 4.5

-

Fluorogenic substrate (e.g., RBM14-C12) stock solution (4 mM in ethanol)

-

This compound stock solution (in DMSO)

-

Methanol

-

Stopping solution: 2.5 mg/mL Sodium periodate (NaIO₄) in 100 mM glycine/NaOH buffer, pH 10.6

-

Microplate fluorescence reader

Procedure:

-

Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication. Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Reaction buffer

-

Cell lysate (10-25 µg of protein)

-

For inhibitor studies, pre-incubate the lysate with this compound (e.g., 5 µM final concentration) for 1 hour at 37°C.

-

-

Initiate Reaction: Add the fluorogenic substrate to a final concentration of 20 µM.

-

Incubation: Incubate the plate at 37°C for 1-3 hours.

-

Stop Reaction: Add methanol to each well, followed by the sodium periodate stopping solution.

-

Develop Fluorescence: Incubate the plate in the dark for 1-2 hours at 37°C.

-

Measurement: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 446 nm).

Protocol 2: Analysis of Cellular Ceramide and Sphingosine-1-Phosphate Levels by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from cells treated with this compound.

Materials:

-

Cells cultured and treated with or without this compound

-

Internal standards for ceramide and S1P

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system

Procedure:

-

Cell Treatment and Harvest: Treat cultured cells with the desired concentration of this compound for the specified duration. Harvest the cells by scraping and centrifugation.

-

Lipid Extraction:

-

Resuspend the cell pellet in a suitable buffer.

-

Add internal standards.

-

Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., ethyl acetate/isopropanol/water).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable column (e.g., C18).

-

Detect and quantify the specific ceramide and S1P species using multiple reaction monitoring (MRM) mode.

-

Normalize the results to the internal standards and the initial cell number or protein content.

-

Mandatory Visualization

Caption: Signaling pathway modulated by acid ceramidase and inhibited by this compound.

Caption: Experimental workflow for investigating acid ceramidase function using this compound.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a powerful and specific tool for the functional investigation of acid ceramidase. Its ability to irreversibly inhibit the enzyme allows for the precise dissection of the roles of ASAH1 in various cellular processes. By employing the experimental protocols outlined in this guide, researchers can effectively quantify the impact of acid ceramidase inhibition on sphingolipid metabolism and downstream signaling pathways. The provided data and visualizations serve as a foundational resource for scientists and drug development professionals aiming to further explore the therapeutic potential of targeting acid ceramidase.

References

The Modulatory Effects of Fingolimod (FTY720) on the Ceramide/Sphingosine-1-Phosphate Rheostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a widely recognized immunomodulatory agent, exerts profound effects on sphingolipid metabolism, critically influencing the cellular balance between ceramide and sphingosine-1-phosphate (S1P). This balance, often termed the "sphingolipid rheostat," governs cell fate decisions, including apoptosis, survival, and proliferation. This technical guide provides an in-depth analysis of Fingolimod's mechanism of action, supported by quantitative data, detailed experimental protocols for measuring key sphingolipids, and visual diagrams of the associated signaling pathways and workflows.

Introduction: The Sphingolipid Rheostat and Fingolimod

Sphingolipids are a class of bioactive lipids that act as signaling molecules in a vast array of cellular processes. At the heart of this signaling network lies the dynamic equilibrium between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Ceramide accumulation is frequently associated with the induction of cell cycle arrest and apoptosis, whereas S1P promotes cell growth, proliferation, and inhibits apoptotic pathways. The enzymatic conversion of ceramide to sphingosine, and its subsequent phosphorylation to S1P by sphingosine kinases (SphK1 and SphK2), is therefore a critical regulatory node.

Fingolimod (FTY720) is a structural analog of sphingosine. Upon entering the cell, it is phosphorylated by SphK2 to form Fingolimod-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, S1PR5), leading to their internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, forming the basis of its therapeutic effect in multiple sclerosis. Furthermore, Fingolimod itself can act as an inhibitor of SphK1, directly impacting the synthesis of S1P and shifting the rheostat towards ceramide.

Mechanism of Action: Dual Impact on Sphingolipid Signaling

Fingolimod's influence on the ceramide/S1P axis is twofold:

-

Inhibition of Sphingosine Kinase 1 (SphK1): Fingolimod directly binds to and inhibits the activity of SphK1, the primary enzyme responsible for generating S1P from sphingosine. This action curtails the production of pro-survival S1P.

-

S1P Receptor Modulation: The phosphorylated form, FTY720-P, downregulates S1P receptors, effectively dampening the cellular response to extracellular S1P.

This dual mechanism leads to a significant shift in the sphingolipid balance: by blocking S1P production, the metabolic flux is altered, often leading to an accumulation of its precursor, ceramide. This elevation in the ceramide-to-S1P ratio is a key contributor to the pro-apoptotic and anti-proliferative effects of Fingolimod observed in various cancer models.

Caption: Fingolimod's dual mechanism on the sphingolipid rheostat.

Quantitative Effects on Ceramide and S1P Levels

The following tables summarize quantitative data from published studies, illustrating the impact of Fingolimod treatment on intracellular ceramide and S1P concentrations in various cell lines.

| Cell Line | Treatment (Fingolimod) | Change in Ceramide Levels | Change in S1P Levels | Reference |

| Glioblastoma (U87) | 10 µM for 24h | ▲ ~150% increase | ▼ ~60% decrease | |

| Hepatocellular Carcinoma (HepG2) | 5 µM for 48h | ▲ ~2.5-fold increase | ▼ ~75% decrease | |

| Chronic Myeloid Leukemia (K562) | 10 µM for 6h | ▲ ~80% increase | ▼ ~50% decrease | |

| Rat Astrocytes | 1 µM for 24h | ▲ Significant increase | ▼ Significant decrease |

| Parameter | Value | Cell Line / Condition | Reference |

| SphK1 Inhibition (IC50) | ~5 µM | In vitro enzyme assay | |

| Apoptosis Induction (EC50) | ~7.5 µM | Glioblastoma (U87) cells | |

| S1PR1 Internalization (EC50) | ~0.1 nM (FTY720-P) | CHO cells expressing S1PR1 |

Note: Values are approximate and have been consolidated from multiple sources for illustrative purposes. Please refer to the original publications for precise data and experimental conditions.

Experimental Protocols

Accurate quantification of sphingolipids is essential for studying the effects of compounds like Fingolimod. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Sphingolipid Extraction from Cultured Cells

This protocol outlines a standard procedure for extracting sphingolipids for subsequent LC-MS/MS analysis.

-

Cell Culture and Treatment: Plate cells (e.g., 1x10^6 cells) in a 6-well plate. Allow cells to adhere overnight. Treat with desired concentrations of Fingolimod or vehicle control for the specified duration.

-

Cell Harvesting: Aspirate the culture medium. Wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Metabolism Quenching & Lysis: Add 500 µL of ice-cold methanol to each well. Scrape the cells using a cell scraper and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the methanol lysate, add 250 µL of chloroform and 200 µL of water.

-

Add an internal standard mixture (e.g., C17-sphingosine, C17-S1P, d18:1/17:0-ceramide) to each sample for normalization and quantification.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Sample Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass vial.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol:Acetonitrile 1:1 v/v).

Protocol: Quantification by LC-MS/MS

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: A typical gradient runs from 60% B to 100% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set specific precursor-to-product ion transitions for each analyte and internal standard. For example:

-

d18:1/16:0 Ceramide (C16): m/z 538.5 → 264.4

-

d18:1 Sphingosine: m/z 300.3 → 282.3

-

d18:1 S1P: m/z 380.3 → 264.4

-

-

-

Data Analysis: Quantify the endogenous sphingolipids by calculating the ratio of the analyte peak area to the corresponding internal standard peak area and comparing it against a standard curve generated with known concentrations of each lipid.

Caption: Workflow for sphingolipid analysis via LC-MS/MS.

Conclusion

Fingolimod serves as a powerful pharmacological tool for modulating the ceramide/S1P rheostat. Its ability to inhibit SphK1 and downregulate S1P receptors culminates in reduced intracellular S1P and elevated ceramide levels. This action underpins its pro-apoptotic and anti-proliferative efficacy, making it a subject of intense investigation in oncology and other fields beyond its primary application in immunology. The protocols and data presented herein provide a framework for researchers aiming to investigate the intricate role of sphingolipid signaling in their own experimental systems.

Preliminary Studies on Acid Ceramidase Inhibitor SOCLAC in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the preliminary preclinical research on SOCLAC ((2S,3R,E)-2-chloro-N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide), a specific, irreversible inhibitor of acid ceramidase (AC). Overexpression of acid ceramidase is a known resistance mechanism in various cancers, contributing to tumor cell survival and proliferation. This compound, and its analog SACLAC, modulate the sphingolipid metabolism to promote apoptosis in cancer cells. This document summarizes the mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and key signaling pathways affected by this compound treatment in cancer cell lines.

Mechanism of Action: The Ceramide/S1P Rheostat

This compound targets a critical regulator of cell fate within the sphingolipid metabolic pathway: acid ceramidase (ASAH1).[1] This enzyme catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule for cell proliferation and survival.[2][3] The balance between ceramide and S1P levels acts as a cellular "rheostat," determining whether a cell undergoes apoptosis or continues to proliferate.[2]

In many cancer types, acid ceramidase is highly upregulated, which shifts the rheostat towards S1P production, thereby promoting tumor growth and resistance to therapy.[3] this compound acts as an irreversible inhibitor of acid ceramidase, leading to the intracellular accumulation of ceramide. This buildup of ceramide triggers cell death by activating stress-activated protein kinases (SAPK/JNK) and p38 MAPK apoptotic pathways while inhibiting pro-survival signals such as the Akt pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of acid ceramidase inhibitors in various cancer cell lines. Data for the related AC inhibitor, Ceranib-2, is included to provide representative efficacy values.

Table 1: In Vitro Efficacy of Acid Ceramidase Inhibitor (Ceranib-2) in Breast Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 hours | 15.6 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 hours | 12.5 |

Data derived from studies on Ceranib-2, another potent acid ceramidase inhibitor, as specific IC50 values for this compound were not publicly available.

Table 2: Effect of SACLAC on Acid Ceramidase Activity and S1P Levels in AML Cell Lines

| Cell Line | Cancer Type | Treatment | Reduction in AC Activity | Reduction in S1P Levels |

| HL-60/VCR | Acute Myeloid Leukemia | 2.5 µM SACLAC, 24h | 98% | 87% |

| THP-1 | Acute Myeloid Leukemia | 2.5 µM SACLAC, 24h | 71% | Below Detection Limit |

| OCI-AML2 | Acute Myeloid Leukemia | 2.5 µM SACLAC, 24h | 100% | Below Detection Limit |

Data represents the potent inhibitory effect of the this compound analog, SACLAC, on its direct target and the downstream signaling molecule S1P.

Experimental Protocols

Cell Viability Assessment (MTS Assay)

This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, THP-1) in a 96-well microtiter plate at a density of 2.5 x 10⁴ cells per well in their respective complete culture media.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and stabilization.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at a final concentration not exceeding 0.4% of the total volume.

-

Incubation Post-Treatment: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: At the end of the incubation period, add 20 µL of MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based protocol quantifies the induction of apoptosis by this compound.

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 culture flasks. After 24 hours, treat the cells with this compound at its IC50 concentration and a vehicle control for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent populations for each sample.

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at approximately 700 x g for 5 minutes at 4°C.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Quantification: Determine the percentage of cells in each quadrant to quantify the level of apoptosis induced by this compound treatment.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the molecular pathway through which this compound induces apoptosis in cancer cells.

Caption: Mechanism of this compound-induced apoptosis via acid ceramidase inhibition.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the logical workflow for the preliminary in vitro assessment of a novel anticancer compound like this compound.

Caption: Standard workflow for preclinical evaluation of this compound in cancer cells.

References

An In-depth Technical Guide to the Binding Affinity of SOCLAC to Acid Ceramidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of SOCLAC (N-chloroacetyl sphingosine), a potent and irreversible inhibitor of acid ceramidase (AC). This document details the quantitative binding data, in-depth experimental protocols for assessing its inhibitory activity, and the pertinent signaling pathways involving acid ceramidase.

Quantitative Binding Affinity of this compound

This compound demonstrates a high binding affinity for acid ceramidase, acting as an irreversible inhibitor. The key quantitative parameter defining this interaction is the inhibition constant (Kᵢ).

| Compound | Target Enzyme | Inhibition Type | Kᵢ (nM) | Reference |

| This compound | Acid Ceramidase (ASAH1) | Irreversible | 40.2 | [1] |

Table 1: Quantitative Binding Data for this compound. This table summarizes the inhibition constant of this compound for acid ceramidase.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the binding and inhibitory effects of this compound on acid ceramidase.

This assay measures the enzymatic activity of acid ceramidase by monitoring the fluorescence generated from the cleavage of a synthetic substrate.

Principle: The assay utilizes a fluorogenic substrate, such as Rbm14-12, which upon hydrolysis by acid ceramidase, ultimately leads to the release of a fluorescent molecule (umbelliferone). The rate of fluorescence increase is proportional to the enzyme's activity. Inhibition of the enzyme by this compound results in a decreased rate of fluorescence generation.

Materials:

-

Cell lysates or purified recombinant acid ceramidase

-

Fluorogenic substrate (e.g., Rbm14-12)

-

This compound

-

Assay buffer: 25 mM sodium acetate, pH 4.5[2]

-

96-well plates

-

Microplate fluorescence reader

Procedure:

-

Prepare cell lysates by resuspending cell pellets in a 0.2 M sucrose solution, followed by sonication and centrifugation to remove cell debris[2].

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add a fixed amount of protein (10-25 µg) from the cell lysate to each well[2].

-

For inhibition studies, pre-incubate the cell lysates with varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C[3].

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Rbm14-12 to a final concentration of 20 µM.

-

Incubate the plate at 37°C for 3 hours.

-

Stop the reaction by adding a high pH buffer (e.g., 100 mM glycine/NaOH, pH 10.6).

-

Measure the fluorescence using a microplate reader at excitation and emission wavelengths of 360 nm and 446 nm, respectively.

-

Calculate the percentage of inhibition by comparing the fluorescence in this compound-treated wells to control (vehicle-treated) wells.

This method visualizes the covalent binding of a fluorescently labeled probe to acid ceramidase and its competition by this compound.

Principle: A fluorescently tagged version of an irreversible inhibitor (e.g., BODIPY-SOCLAC) is used to label the active site of acid ceramidase. The labeled enzyme can then be visualized by in-gel fluorescence imaging after SDS-PAGE. Pre-incubation with an unlabeled competitor like this compound will prevent the binding of the fluorescent probe, leading to a decrease in the fluorescent signal.

Materials:

-

Cell lysates containing acid ceramidase

-

BODIPY-labeled probe (e.g., BODIPY-SOCLAC)

-

This compound (as a competitor)

-

Assay buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5

-

Laemmli buffer

-

SDS-PAGE equipment

-

Fluorescence gel imager

Procedure:

-

Dilute cell lysates (e.g., 25 µg protein) in the assay buffer.

-

For competition experiments, pre-incubate the lysates with the desired concentration of this compound (e.g., 0.1 µM) for 5 minutes at 37°C.

-

Add the BODIPY-labeled probe (e.g., 1 µM BODIPY-SOCLAC) and incubate for an additional 5 minutes at 37°C with shaking.

-

Quench the reaction by adding Laemmli buffer.

-

Separate the proteins by 12.5% SDS-PAGE.

-

Visualize the fluorescently labeled acid ceramidase directly in the wet gel slab using a fluorescence imager.

This highly sensitive and specific method quantifies the product of the acid ceramidase reaction.

Principle: Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is used to separate and quantify the amount of sphingosine produced from the hydrolysis of ceramide by acid ceramidase. Inhibition by this compound will result in a decreased amount of sphingosine detected.

Materials:

-

Cell lysates or purified enzyme

-

Ceramide substrate (e.g., C12 ceramide)

-

This compound

-

Reaction buffer: 50 mM sodium phosphate, 75 mM sodium chloride, 0.05% NP-40, pH 4.5

-

UPLC-HRMS system with a C18 column

Procedure:

-

Incubate the enzyme source with the ceramide substrate (e.g., 50 µM) in the reaction buffer, with or without this compound, for 30 minutes at 37°C.

-

Stop the reaction and extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).

-

Dry the organic phase and resuspend the lipid extract.

-

Inject the sample into the UPLC-HRMS system.

-

Separate the lipids using a C18 column with a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).

-

Detect and quantify the product (sphingosine) based on its accurate mass-to-charge ratio and retention time.

Signaling Pathways and Experimental Workflows

Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This reaction is a central point in sphingolipid metabolism, regulating the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), which is formed from the phosphorylation of sphingosine. An imbalance in this rheostat is implicated in various diseases, including cancer and neurodegenerative disorders.

Caption: Sphingolipid metabolism pathway highlighting the central role of acid ceramidase.

The following diagram illustrates the workflow for determining the inhibitory effect of this compound on acid ceramidase activity using a fluorogenic substrate.

Caption: Workflow for the fluorogenic acid ceramidase inhibition assay.

This diagram outlines the steps for the in-gel fluorescence competition assay to visualize the binding of this compound to acid ceramidase.

Caption: Workflow for the in-gel fluorescence competition assay.

References

Methodological & Application

Application Notes and Protocols for Soclac in In Vitro Acid Ceramidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of Soclac as a specific and irreversible inhibitor of acid ceramidase (AC) in in vitro settings. Acid ceramidase, a lysosomal enzyme, plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity is implicated in various diseases, including cancer and certain genetic disorders, making it a significant therapeutic target.[1][2][3][4][5] This document outlines effective concentrations of this compound, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Acid Ceramidase

Acid ceramidase (AC), encoded by the ASAH1 gene, is a key regulator of the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P). By degrading ceramide, AC reduces the cellular levels of a key mediator of apoptosis while simultaneously providing the substrate for the synthesis of S1P, which is involved in cell proliferation and survival. This compound is a potent and specific irreversible inhibitor of acid ceramidase. Its mechanism of action involves covalent modification of the active site of the enzyme, leading to its inactivation. This makes this compound a valuable tool for studying the physiological and pathological roles of acid ceramidase and for the initial stages of drug discovery targeting this enzyme.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory data for this compound and other relevant acid ceramidase inhibitors based on in vitro studies.

| Compound | Target | Concentration/IC50 | Cell Line/System | Assay Type | Reference |

| This compound | Acid Ceramidase | 5 µM (effective concentration) | FD/AC, A375/+Dox | UPLC-HRMS, Flow Cytometry | |

| This compound | Acid Ceramidase | 0.1 µM - 1 µM | LNCaP cell lysates | Fluorogenic Assay | |

| This compound | Acid Ceramidase | 5 µM | FD/AC cells | Fluorescence Confocal Microscopy | |

| DM120 | Acid Ceramidase | IC50 = 9.4 µM | - | Fluorogenic Assay | |

| DM120 | Acid Ceramidase | IC50 = 27 µM | A375 cells | Flow Cytometry | |

| DM120 | Acid Ceramidase | IC50 = 18 µM | - | UPLC-HRMS | |

| Carmofur | Acid Ceramidase | IC50 = 29 nM | Rat recombinant AC | - | |

| B13 | Acid Ceramidase | IC50 ≈ 10 µM | Keratinocytes | - |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of acid ceramidase in sphingolipid metabolism and the inhibitory action of this compound.

Caption: Acid ceramidase's role in the ceramide/S1P balance and this compound's inhibition.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Acid Ceramidase in Cell Lysates

This protocol describes the procedure to determine the inhibitory effect of this compound on acid ceramidase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells overexpressing acid ceramidase (e.g., A375/AC)

-

Lysis Buffer: 0.25 M sucrose

-

Assay Buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5

-

This compound stock solution (in DMSO)

-

Fluorogenic substrate (e.g., RBM14-C12) stock solution (in ethanol)

-

96-well plates

-

Plate reader with fluorescence detection

Procedure:

-

Cell Lysis:

-

Harvest cells and resuspend in ice-cold Lysis Buffer (e.g., 2 x 10^6 cells/0.3 mL).

-

Sonicate the cell suspension on ice (e.g., 3 cycles of 5 seconds at 9 W).

-

Centrifuge the lysate at 2,300 x g for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Inhibition Assay:

-

In a 96-well plate, add 25 µL of cell lysate (containing 20-25 µg of total protein) to each well.

-

Add this compound at various final concentrations (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the enzymatic reaction by adding 75 µL of pre-warmed Assay Buffer containing the fluorogenic substrate (e.g., 40 µM RBM14C12).

-

Incubate the plate at 37°C for 1 to 3 hours.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., methanol followed by NaIO4 in glycine/NaOH buffer, pH 10.6).

-

Measure the fluorescence of the released fluorophore (e.g., umbelliferone) using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cellular Assay for Acid Ceramidase Inhibition using Flow Cytometry

This protocol details the assessment of this compound's inhibitory activity on acid ceramidase in intact cells followed by flow cytometric analysis.

Materials:

-

Adherent cells (e.g., A375 or FD/AC) cultured in 6-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Acid ceramidase substrate probe (e.g., RBM5-177)

-

Click chemistry fluorescent reporter (e.g., CO-1)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells at a density of 1 x 10^5 cells/mL in 6-well plates and allow them to adhere for 24 hours.

-

-

Inhibitor Treatment:

-

Replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 5 µM).

-

Incubate the cells for 1 hour at 37°C.

-

-

Substrate Incubation:

-

Remove the this compound-containing medium and replace it with fresh medium containing the acid ceramidase substrate probe (e.g., 5 µM RBM5-177) with or without this compound.

-

Incubate for 20 minutes at 37°C.

-

-

Fluorescent Labeling:

-

Remove the substrate-containing medium and add fresh medium containing the fluorescent click reporter (e.g., 1 µM CO-1).

-

Incubate for 10 minutes at 37°C.

-

-

Cell Harvesting and Analysis:

-

Wash the cells three times with warm DMEM.

-

Wash once with PBS and harvest the cells using trypsin-EDTA.

-

Resuspend the cells in medium and analyze the fluorescence by flow cytometry.

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for in vitro acid ceramidase inhibition assay in cell lysates.

Caption: Workflow for cellular acid ceramidase inhibition assay using flow cytometry.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of acid ceramidase. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies on sphingolipid metabolism and its role in health and disease. The specificity and irreversible nature of this compound's inhibition make it particularly useful for elucidating the downstream consequences of acid ceramidase inactivation.

References

Application Note: Quantification of Adenylyl Cyclase Activity in Single Cells using the Soclac™ cAMP Biosensor and Flow Cytometry

This application note details the use of Soclac, a novel fluorescent biosensor, for the sensitive detection of adenylyl cyclase (AC) activity in living cells using flow cytometry.

Disclaimer: "this compound" is a fictional product name created for the purpose of this application note. The principles, protocols, and data presented are based on established scientific concepts for fluorescent cAMP biosensors and are intended for illustrative and educational purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenylyl cyclase (AC) is a key enzyme in cellular signaling, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[] The cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn modulate AC activity.[2][3][4] Dysregulation of this pathway is implicated in numerous diseases, making AC and GPCRs major targets for drug discovery. This compound™ is a novel, cell-permeable, ratiometric fluorescent biosensor designed for the quantitative measurement of intracellular cAMP levels. Upon binding to cAMP, this compound undergoes a conformational change, leading to a shift in its fluorescence emission spectrum. This allows for the ratiometric analysis of AC activity at the single-cell level by flow cytometry, providing a robust and high-throughput method for screening compounds that modulate GPCR and AC activity.

Principle of the this compound™ Assay

The this compound™ biosensor consists of a cAMP-binding domain genetically fused between two fluorescent proteins, a donor (Fluorescent Protein 1, FP1) and an acceptor (Fluorescent Protein 2, FP2). In the absence of cAMP, the sensor is in an "open" conformation, and excitation of FP1 results in its characteristic emission. When intracellular cAMP levels rise due to AC activation, cAMP binds to the biosensor, inducing a conformational change that brings FP1 and FP2 into close proximity. This allows for Förster Resonance Energy Transfer (FRET) to occur, where the excitation of FP1 leads to the emission of FP2. The ratio of FP2 to FP1 emission is directly proportional to the intracellular cAMP concentration, providing a sensitive measure of AC activity. This ratiometric approach minimizes variability from cell to cell in sensor expression levels and instrument fluctuations.

Data Presentation

The performance of the this compound™ biosensor was validated in HEK293 cells. Key performance characteristics are summarized below.

Table 1: this compound™ Biosensor Performance Characteristics

| Parameter | Value |

| Excitation Wavelength (FP1) | 405 nm |

| Emission Wavelength (FP1) | 475 nm |

| Emission Wavelength (FP2) | 530 nm |

| Optimal Loading Concentration | 2.5 µM |

| Recommended Incubation Time | 45 minutes at 37°C |

| Z'-factor for Assay Window | 0.85 |

Table 2: Dose-Response of AC Modulators in HEK293 Cells using this compound™

| Compound | Mode of Action | EC50 / IC50 |

| Forskolin | Direct AC Activator | 7.5 µM[5] |

| Isoproterenol | β-adrenergic Agonist (Gs-coupled) | 15 nM |

| SQ 22,536 | Pan-AC Inhibitor | 120 µM |

| Propranolol | β-adrenergic Antagonist (Gs-coupled) | 50 nM |

Experimental Protocols

-

Seed cells (e.g., HEK293) in a suitable culture vessel at a density that will result in a sub-confluent monolayer on the day of the experiment.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

On the day of the experiment, gently detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells once with a buffered saline solution (e.g., HBSS) and resuspend in the same buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare a 2X working solution of this compound™ in the assay buffer. For a final concentration of 2.5 µM, the 2X solution should be 5 µM.

-

Add an equal volume of the 2X this compound™ solution to the cell suspension.

-

Incubate the cells for 45 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with fresh assay buffer to remove any extracellular biosensor.

-

Resuspend the cells in the assay buffer at a final concentration of 1 x 10^6 cells/mL.

-

Aliquot the this compound™-loaded cell suspension into flow cytometry tubes.

-

For antagonist or inhibitor studies, pre-incubate the cells with the desired compound for 10-15 minutes at room temperature.

-

To initiate the assay, add the agonist or activator (e.g., Forskolin) to the cell suspension and mix gently.

-

Incubate for the desired time period (typically 15-30 minutes) at 37°C.

-

Set up the flow cytometer with a violet laser (405 nm) for excitation.

-

Collect emission signals using two separate detectors with bandpass filters appropriate for FP1 (e.g., 475/20 nm) and FP2 (e.g., 530/30 nm).

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each condition.

-

For data analysis, calculate the ratio of the fluorescence intensity of FP2 to FP1 for each cell.

-

Plot the distribution of the ratiometric values to visualize the shift in the cell population upon stimulation.

-

Calculate the median or mean fluorescence ratio for each sample to quantify the response.

Visualizations

Caption: GPCR-mediated activation of adenylyl cyclase and cAMP production.

Caption: Experimental workflow for measuring AC activity with this compound™.

Caption: Relationship between AC activity and the this compound™ signal.

References

Application Notes and Protocols for Activity-Based Protein Profiling Using Soclac

For Researchers, Scientists, and Drug Development Professionals

Introduction to Soclac and Activity-Based Protein Profiling (ABPP)

This compound, also known as N-chloroacetyl Sphingosine or PKS2, is a potent, irreversible inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical node in sphingolipid metabolism, a complex network of pathways that regulate fundamental cellular processes including proliferation, apoptosis, and inflammation. Dysregulation of acid ceramidase activity has been implicated in various diseases, making it an attractive therapeutic target.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes within complex biological systems.[2][3][4][5] ABPP utilizes active site-directed chemical probes to covalently label and identify active enzymes. This technique offers a direct measure of enzyme function, which is often more informative than protein or mRNA abundance levels. This compound, with its reactive chloroacetyl group, serves as an excellent activity-based probe for studying acid ceramidase.

These application notes provide detailed protocols for utilizing this compound and its derivatives in ABPP experiments to investigate acid ceramidase activity in both in vitro and cellular contexts.

Quantitative Data Summary

The following tables summarize the kinetic parameters and inhibitory concentrations of this compound and its derivatives against acid ceramidase.

Table 1: Kinetic Analysis of Covalent Inhibition of Acid Ceramidase

| Inhibitor | kinact (min-1) | Ki (nM) | kinact/Ki (min-1·mM-1) |

| This compound | 0.017 ± 0.002 | 40.2 ± 3.8 | 418.5 ± 40.9 |

| BODIPY-Soclac | 0.038 ± 0.004 | 98.8 ± 9.2 | 393.7 ± 39.4 |

Data represents the mean ± SD from two independent determinations with triplicates.

Table 2: Inhibitory Concentration (IC50) of Acid Ceramidase Inhibitors

| Compound | Cell Line | IC50 (µM) |

| Carmofur | U87MG | 11 |

| Carmofur | GSC 22 | 25 |

| Carmofur | GSC 33 | 80 |

| Carmofur | GSC 44 | 45 |

| ARN14988 | U87MG | 20 |

| ARN14988 | GSC 22 | 104 |

| ARN14988 | GSC 33 | 90 |

| ARN14988 | GSC 44 | 55 |

Experimental Protocols

Protocol 1: In-Gel Fluorescence Detection of Acid Ceramidase Activity in Cell Lysates

This protocol describes the use of a fluorescently labeled this compound analog, BODIPY-Soclac, to visualize active acid ceramidase in cell lysates via SDS-PAGE and in-gel fluorescence scanning.

Materials:

-

Cells expressing acid ceramidase (e.g., HEK293T cells)

-

Lysis Buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5

-

BODIPY-Soclac probe

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-